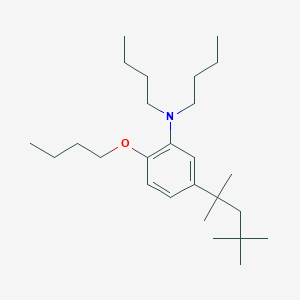
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-, also known as TBB, is a chemical compound that has gained significant attention in scientific research in recent years. TBB is a selective inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- is a selective inhibitor of CK2, which means it inhibits the activity of CK2 without affecting other kinases. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- binds to the ATP-binding site of CK2 and prevents the transfer of phosphate groups to target proteins, thereby inhibiting CK2 activity. This inhibition of CK2 activity leads to the induction of apoptosis and inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been shown to induce apoptosis in various cancer cells, including prostate, breast, and lung cancer cells. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has also been shown to inhibit tumor growth in animal models of cancer. In addition, Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been shown to have anti-inflammatory effects and to inhibit the replication of viruses such as HIV and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- is its selectivity for CK2, which allows researchers to investigate the specific role of CK2 in various cellular processes. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- is also relatively easy to synthesize and has good stability in solution. However, Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research on Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-. One direction is to investigate the potential of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- as a therapeutic agent for cancer and other diseases. Another direction is to develop more potent and selective inhibitors of CK2 based on the structure of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-. Finally, the role of CK2 in various cellular processes, including cell signaling and gene expression, needs to be further investigated using Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- and other CK2 inhibitors.
Méthodes De Synthèse
The synthesis of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- involves a multistep process that starts with the reaction of 2,6-dimethylphenol with butanal to form 2-butoxy-6-methylphenol. This intermediate is then reacted with dibutylamine to form 2-butoxy-N,N-dibutyl-6-methylphenylamine. Finally, the reaction of this intermediate with 1,1,3,3-tetramethylbutylamine leads to the formation of Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)-.
Applications De Recherche Scientifique
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been extensively studied as a selective inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 is overexpressed in many cancer cells, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- has been used in various in vitro and in vivo studies to investigate the role of CK2 in cancer and other diseases.
Propriétés
Numéro CAS |
108780-97-8 |
|---|---|
Nom du produit |
Benzenamine, 2-butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)- |
Formule moléculaire |
C26H47NO |
Poids moléculaire |
389.7 g/mol |
Nom IUPAC |
2-butoxy-N,N-dibutyl-5-(2,4,4-trimethylpentan-2-yl)aniline |
InChI |
InChI=1S/C26H47NO/c1-9-12-17-27(18-13-10-2)23-20-22(26(7,8)21-25(4,5)6)15-16-24(23)28-19-14-11-3/h15-16,20H,9-14,17-19,21H2,1-8H3 |
Clé InChI |
BJCIHMAOTRVTJI-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCCC |
SMILES canonique |
CCCCN(CCCC)C1=C(C=CC(=C1)C(C)(C)CC(C)(C)C)OCCCC |
Autres numéros CAS |
108780-97-8 |
Synonymes |
2-Butoxy-N,N-dibutyl-5-(1,1,3,3-tetramethylbutyl)aniline |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Erbium tris[bis(trimethylsilyl)amide]](/img/structure/B24557.png)
![4,5-Isobenzofurandiol, 1-[(dimethylamino)methyl]-1,3-dihydro-(9CI)](/img/structure/B24558.png)
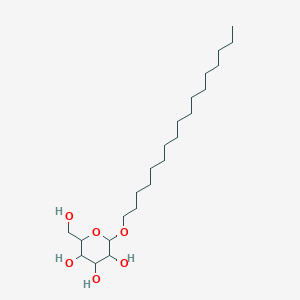
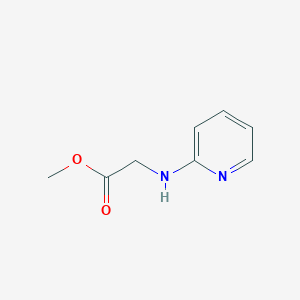
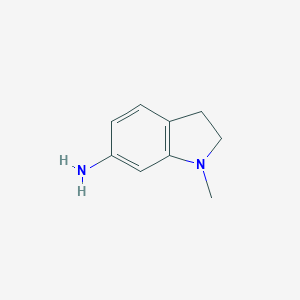
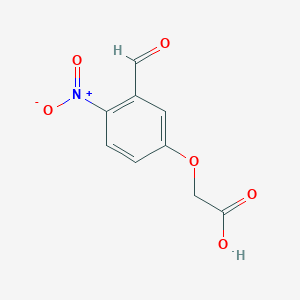
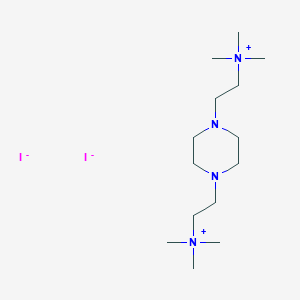
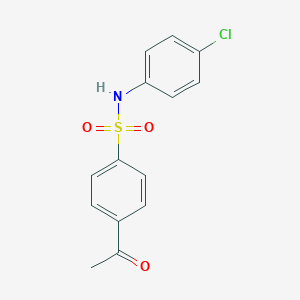
![Thieno[3,2-b]furan, hexahydro-3,3,6,6-tetramethyl-](/img/structure/B24573.png)

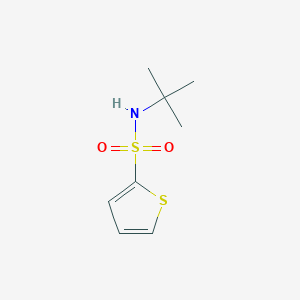
![2-Isopropyloxazolo[4,5-b]pyridine](/img/structure/B24579.png)

